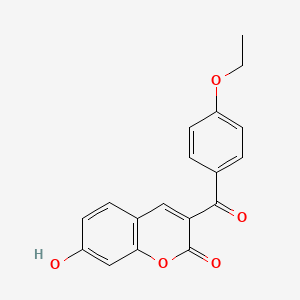![molecular formula C23H17F2N5O9S B6478579 1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol CAS No. 381165-88-4](/img/structure/B6478579.png)
1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Picric acid is a polynitrated aromatic acid. It is strongly acidic in nature .Synthesis Analysis
Picric acid was first obtained in 1771 by Peter Woulfe, a British chemist, by treating indigo with nitric acid .Chemical Reactions Analysis
Picric acid can react with bases and decompose carbonates due to its strong acidity .Physical And Chemical Properties Analysis
Picric acid is a colorless to yellow solid with a melting point of 122.5 °C . It is one of the most acidic phenols .Scientific Research Applications
1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one
Chemical Properties: This compound, also known as 2’-(Difluoromethoxy)acetophenone, has a molecular weight of 186.16 .
Applications: The specific applications of this compound are not well-documented in the literature. However, it is known that similar compounds containing an imidazole moiety have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
2,4,6-Trinitrophenol
Chemical Properties: 2,4,6-Trinitrophenol (TNP) is an aromatic explosive . It is highly soluble in water and other polar solvents .
Applications:- Forensic Research and Land Mine Detection : TNP is widely used in forensic research and land mine detection .
- Environmental Monitoring : Due to its potential to seriously pollute water and cause lasting adverse effects on living beings, the development of methods for the detection of TNP is of great significance for public health and environmental protection .
- Electrochemical Sensing : TNP has been used in the development of electrochemical sensors. For example, a metal organic framework (MOF) of the type copper (II)-1,3,5-benzenetricarboxylic acid (Cu-BTC) was electrodeposited on electroreduced graphene oxide (ERGO) placed on a glassy carbon electrode (GCE). The modified GCE was used for highly sensitive electrochemical determination of TNP .
- Fluorescence Sensing : TNP has been used in the development of fluorescence sensors. For example, WS2 quantum dots (WS2 QDs) were synthesized and used for the selective and sensitive detection of TNP .
- Chemical Sensing : TNP has been used in the development of chemical sensors. For example, conjugated organic polymers (COPs) have shown great potential for a wide range of applications such as gas storage and separation, luminescence sensing and templates for new energy materials .
Mechanism of Action
Target of Action
1-[2-(Difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one: It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties and can interact with various targets .
2,4,6-Trinitrophenol (Picric Acid): Picric acid, also known as 2,4,6-trinitrophenol, is a strongly nitrated organic compound. It is primarily used as an explosive .
Mode of Action
1-[2-(Difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one: Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
2,4,6-Trinitrophenol (Picric Acid): Picric acid is a potent explosive.
Result of Action
1-[2-(Difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one:2,4,6-Trinitrophenol (Picric Acid): As an explosive, picric acid’s primary effect is a rapid release of energy in the form of a shock wave and heat .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-2-(1-methylbenzimidazol-2-yl)sulfanylethanone;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S.C6H3N3O7/c1-21-13-8-4-3-7-12(13)20-17(21)24-10-14(22)11-6-2-5-9-15(11)23-16(18)19;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9,16H,10H2,1H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOJPGMHLFZUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N5O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)
![methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate](/img/structure/B6478510.png)

![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)
![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)
![N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6478535.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6478537.png)
![3-benzyl-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6478550.png)
![benzyl 2-{4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetate](/img/structure/B6478555.png)
![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478559.png)

![ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6478578.png)
![1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid](/img/structure/B6478586.png)
